2-[[(E)-octadec-9-enoyl]amino]butanoic acid
Description
2-[[(E)-octadec-9-enoyl]amino]butanoic acid is a synthetic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of an amide bond linking an octadec-9-enoic acid moiety to a butanoic acid backbone
Properties
IUPAC Name |
2-[[(E)-octadec-9-enoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBBLXGIBDIRJ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-octadec-9-enoyl]amino]butanoic acid typically involves the following steps:
Formation of Octadec-9-enoic Acid: This can be achieved through the oxidation of oleic acid using potassium permanganate or other oxidizing agents.
Amidation Reaction: The octadec-9-enoic acid is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-octadec-9-enoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amide bond can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the amide bond under basic conditions to form substituted products.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Substituted Amides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[[(E)-octadec-9-enoyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[[(E)-octadec-9-enoyl]amino]butanoic acid involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[[(E)-octadec-9-enoyl]amino]dodecyl acetate: Another fatty acid derivative with similar structural features.
N-oleoyl glycine: A compound with an amide bond linking oleic acid to glycine.
N-oleoyl serine: Similar to N-oleoyl glycine but with serine as the amino acid component.
Uniqueness
2-[[(E)-octadec-9-enoyl]amino]butanoic acid is unique due to its specific combination of an octadec-9-enoic acid moiety and a butanoic acid backbone. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
